molecular formula C13H14S2 B428832 3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

Cat. No.: B428832
M. Wt: 234.4g/mol
InChI Key: JOWHGUIOLABFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a fused ring system, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its derivatives can inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects . In electronic applications, its unique structure facilitates efficient charge transport, making it suitable for use in semiconductors and transistors .

Comparison with Similar Compounds

2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be compared with other thiophene derivatives such as:

The uniqueness of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific and industrial applications .

Properties

Molecular Formula

C13H14S2

Molecular Weight

234.4g/mol

IUPAC Name

3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

InChI

InChI=1S/C13H14S2/c1-6-7(2)15-11-5-10-8(3)14-9(4)13(10)12(6)11/h5H2,1-4H3

InChI Key

JOWHGUIOLABFCE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C

Canonical SMILES

CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C

Origin of Product

United States

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